molecular formula C8H7F3IN B13953989 1,1,1-trifluoro-N-(4-iodobenzyl)methanamine

1,1,1-trifluoro-N-(4-iodobenzyl)methanamine

Cat. No.: B13953989
M. Wt: 301.05 g/mol
InChI Key: KMAUJXURBSWZPI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(4-iodobenzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and iodobenzyl groups attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(4-iodobenzyl)methanamine typically involves the reaction of 4-iodobenzylamine with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(4-iodobenzyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1,1,1-trifluoro-N-(4-azidobenzyl)methanamine, while coupling reactions could produce various biaryl compounds.

Scientific Research Applications

1,1,1-Trifluoro-N-(4-iodobenzyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a labeling agent in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-N-(4-iodobenzyl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The iodine atom can serve as a site for further functionalization or as a radiolabel for imaging studies.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine: Similar structure but with the iodine atom in a different position.

    1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Contains an additional trifluoromethyl group instead of the iodobenzyl group.

Uniqueness

1,1,1-Trifluoro-N-(4-iodobenzyl)methanamine is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interactions with other molecules. The combination of trifluoromethyl and iodobenzyl groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(4-iodophenyl)methyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)13-5-6-1-3-7(12)4-2-6/h1-4,13H,5H2

InChI Key

KMAUJXURBSWZPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(F)(F)F)I

Origin of Product

United States

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